molecular formula C9H15Cl2N3O2 B13737642 Urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)- CAS No. 13909-11-0

Urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)-

Cat. No.: B13737642
CAS No.: 13909-11-0
M. Wt: 268.14 g/mol
InChI Key: AVQDABCAQFMRFT-UHFFFAOYSA-N
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Description

Properties

CAS No.

13909-11-0

Molecular Formula

C9H15Cl2N3O2

Molecular Weight

268.14 g/mol

IUPAC Name

3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea

InChI

InChI=1S/C9H15Cl2N3O2/c10-5-6-14(13-16)9(15)12-8-4-2-1-3-7(8)11/h7-8H,1-6H2,(H,12,15)

InChI Key

AVQDABCAQFMRFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)N(CCCl)N=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Substituted Urea Intermediate

  • Starting Materials : The synthesis begins with 2-chloroethanamine hydrochloride and 2-chlorocyclohexylamine or its derivatives.
  • Reagent : Carbonyldiimidazole (CDI) is employed as the carbonylating agent.
  • Solvent : Tetrahydrofuran (THF) is used as the reaction medium due to its ability to dissolve both reagents and facilitate the reaction.
  • Procedure : The amines are reacted with CDI in THF at controlled temperatures (typically 25-30°C) to form the substituted urea intermediate.
  • Purification : The intermediate urea compound is purified using solvents such as isopropanol to remove impurities.

This step produces the urea compound with the 3-(2-chlorocyclohexyl) and 1-(2-chloroethyl) substituents ready for nitrosation.

Nitrosation to Form the Nitrosourea

  • Reagents : Sodium nitrite (NaNO2) is used as the nitrosating agent.
  • Acidic Medium : A mixture of dilute hydrochloric acid (HCl) and acetic acid (CH3COOH) provides the acidic environment necessary for nitrosation.
  • Temperature Control : The reaction is carried out at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.
  • Procedure : The urea intermediate is added to the acid mixture, cooled, and then sodium nitrite is added slowly in portions with stirring.
  • Quenching : After completion, the reaction mixture is quenched with pre-cooled water at 0-5°C.
  • Isolation : The nitrosourea precipitates out and is filtered, washed, and dried.

This step converts the urea into the nitrosourea compound, specifically introducing the nitroso group at the nitrogen atom.

Purification and Characterization

  • Solvent Washing : Post-reaction solids are washed with water and sometimes with n-heptane or other non-polar solvents to remove residual acids and impurities.
  • Recrystallization : The crude product can be dissolved in dichloromethane at low temperature and recrystallized by addition of n-heptane to enhance purity.
  • Analytical Techniques : Purity is confirmed by High-Performance Liquid Chromatography (HPLC), Powder X-ray Diffraction (PXRD), and Infrared Spectroscopy (IR).
  • Typical Purity : Purity levels of 99.9% or higher are achievable with proper purification.

Data Table: Typical Reaction Conditions and Yields

Step Reagents & Conditions Temperature (°C) Reaction Time Yield (%) Purity (HPLC) Notes
Urea Intermediate Formation 2-chloroethanamine hydrochloride + CDI in THF 25-30 1-2 hours 85-90 - CDI molar ratio 0.3-0.6 relative to amine
Nitrosation Sodium nitrite in HCl + acetic acid mixture 0-5 1-3 hours 80-85 99.9 Slow addition of NaNO2, quench with cold water
Purification Washing with water, recrystallization in dichloromethane/n-heptane 0-5 1-2 hours - >99.9 PXRD and IR used for confirmation

Research Findings and Improvements

  • The use of carbonyldiimidazole (CDI) as a carbonyl source offers a cleaner reaction compared to phosgene or triphosgene, reducing hazardous byproducts.
  • Maintaining low temperatures during nitrosation minimizes decomposition and side reactions, improving yield and purity.
  • The choice of solvent mixtures in purification steps significantly affects the crystallinity and stability of the final nitrosourea compound.
  • Sodium nitrite is the preferred nitrosating agent due to its availability and controllability in acidic media.
  • The process is adaptable to scale-up, with reported kilogram-scale synthesis maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

The compound is primarily recognized for its applications in medicinal chemistry, organic synthesis, and material science. Below are the key areas of application:

Medicinal Chemistry

Urea derivatives, including this compound, are studied for their potential as anticancer agents. The nitrosourea group is known for its ability to alkylate DNA, which can lead to cell death in rapidly dividing cancer cells. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study :
A study conducted on the efficacy of nitrosourea compounds demonstrated that they can effectively inhibit tumor growth in animal models, highlighting their potential as chemotherapeutic agents.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations.

Data Table: Organic Synthesis Applications

Reaction TypeDescriptionReference
Nucleophilic SubstitutionUsed to introduce functional groups into substrates
CyclizationParticipates in cyclization reactions to form cyclic compounds

Research has shown that this compound may exhibit biological activity beyond anticancer effects. Its potential as a urease inhibitor has been explored due to its implications in treating conditions like kidney stones and peptic ulcers.

Case Study :
A recent study identified new urease inhibitors based on urea derivatives, demonstrating that modifications in the urea structure can enhance inhibitory potency against urease enzymes .

Material Science

Urea derivatives are also utilized in the development of new materials. The reactivity of this compound allows it to be used as an intermediate in synthesizing polymers and other materials with specific properties.

Health Hazards and Safety Data

While exploring the applications of Urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)-, it is essential to consider its toxicity profile:

  • Acute Toxicity :
    • LD50 values indicate significant toxicity when administered via oral or intraperitoneal routes in rodent models.
    • Specific LD50 values include:
      • Oral: 51,100 µg/kg
      • Intraperitoneal: 62,230 µg/kg
      • Subcutaneous: 74,600 µg/kg .

Mechanism of Action

The mechanism of action of 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitrosourea involves the formation of reactive intermediates that can interact with biological molecules. The nitrosourea group is known to alkylate DNA, leading to the disruption of DNA synthesis and cell division. This property makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : trans-3-(2-Chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-urea (E-isomer).
  • Molecular Formula : C₉H₁₅Cl₂N₃O₂.
  • Molecular Weight : 268.17 g/mol.
  • CAS Registry Number : 13909-12-1 .

Structural Features: This compound belongs to the chloroethylnitrosourea (CENU) family, characterized by a nitroso-urea backbone with chloroethyl and chlorocyclohexyl substituents. The (E)-configuration denotes trans stereochemistry, influencing its spatial interactions with biological targets.

Mechanism of Action :
Like other CENUs, it acts as an alkylating agent, inducing DNA interstrand cross-links (ICLs) via a two-step process:

Chloroethylation: The chloroethyl group alkylates guanine residues, forming monoadducts.

Cross-Linking : Displacement of chloride by a nucleophile on the opposing DNA strand creates an ethyl bridge, generating ICLs .
Carbamoylation (via isocyanate intermediates) may inhibit DNA repair enzymes, enhancing cytotoxicity .

Biological Activity :
CENUs are antitumor agents with demonstrated activity against leukemia and solid tumors. Their efficacy and toxicity depend on structural variations affecting DNA damage, pharmacokinetics, and tissue selectivity.

Comparison with Structural Analogs

Structural Analogues and Key Modifications

Compound Name Substituents Molecular Weight Key Structural Differences
Target Compound (E-isomer) 2-Chlorocyclohexyl, 2-chloroethyl 268.17 Bulky chlorocyclohexyl group
BCNU Bis(2-chloroethyl) 214.06 Two chloroethyl groups
CCNU Cyclohexyl, 2-chloroethyl 233.70 Cyclohexyl instead of chlorocyclohexyl
MeCCNU 4-Methylcyclohexyl, 2-chloroethyl 247.72 Methyl-substituted cyclohexyl
Chlorozotocin Glucose moiety, 2-chloroethyl 304.70 Carbohydrate carrier reduces toxicity
HECNU 2-Hydroxyethyl, 2-chloroethyl 195.63 Hydroxyethyl reduces cross-linking

DNA Cross-Linking Efficiency

  • Target Compound : Moderate cross-linker due to steric hindrance from the chlorocyclohexyl group .
  • BCNU : High cross-linking (bifunctional alkylation) but severe myelosuppression .
  • CCNU : Intermediate cross-linking; cyclohexyl enhances lipid solubility for CNS penetration .

In Vivo Cross-Link Levels (Rat Bone Marrow) :

Compound Peak Cross-Links (per 10⁹ Nucleotides)
Target Compound 15–20
BCNU 10–15
Chlorozotocin 5–10
HECNU <5

Data from

Pharmacokinetic and Toxicological Profiles

Uptake and Distribution

  • Target Compound : Passive diffusion due to lipophilicity; chlorocyclohexyl may enhance tissue penetration but reduce CNS uptake compared to CCNU .
  • BCNU/CCNU : Rapid equilibration with cerebrospinal fluid (CSF) levels exceeding plasma by 3-fold .
  • Chlorozotocin : Glucose carrier limits bone marrow uptake, reducing myelotoxicity .

Toxicity Comparison

Compound LD₅₀ (mg/kg, Mice) Bone Marrow Suppression Mutagenicity (SSBs) Carcinogenicity (IARC)
Target Compound 54.76 (ip) Moderate Low Not evaluated
BCNU 25–30 Severe High Limited (Group 2A)
CCNU 56 Moderate Moderate Inadequate (Group 3)
HECNU >100 Low Very High High

Key Findings :

  • Carbamoylation: BCNU and CCNU inhibit DNA repair via carbamoylation, exacerbating toxicity. The target compound’s bulky substituent may reduce carbamoylating activity, sparing normal tissues .
  • Mutagenicity : HECNU’s high SSBs correlate with mutagenicity, whereas cross-linkers like the target compound prioritize therapeutic DNA damage .

Therapeutic Efficacy and Clinical Relevance

Antitumor Activity in Preclinical Models

  • Leukemia L1210 : Target compound shows efficacy comparable to CCNU but with delayed cross-link formation .
  • Solid Tumors : Chlorocyclohexyl derivatives exhibit broader activity due to enhanced tissue penetration .
  • GCNU (Glucose-Conjugated) : Reduced myelotoxicity with retained efficacy, highlighting the role of substituents in therapeutic index .

Clinical Implications

  • Target Compound: Potential for reduced myelotoxicity compared to BCNU/CCNU, but carcinogenicity risks require evaluation .
  • Non-Carbamoylating Agents: Chlorozotocin and hydroxyethyl derivatives offer safer profiles, supporting clinical prioritization .

Biological Activity

Urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, (E)-, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C9H15Cl2N3O2
  • Molecular Weight : 268.14 g/mol
  • CAS Number : 13909-11-0

The biological activity of nitrosoureas, including urea derivatives like the compound , is primarily attributed to their ability to form DNA cross-links. This mechanism is crucial for their antitumor effects as it interferes with DNA replication and transcription. Specifically, the nitroso group in these compounds can lead to the formation of reactive intermediates that alkylate DNA, causing damage that can result in cell death.

Biological Activity and Toxicity

Research indicates that compounds similar to urea, 3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso-, exhibit varying degrees of biological activity:

  • Antitumor Activity : The compound shows potential as an antitumor agent by inducing DNA cross-linking. This property is significant as it leads to apoptosis in cancer cells.
  • Mutagenicity and Carcinogenicity : While exhibiting antitumor properties, these compounds also pose risks of mutagenicity and carcinogenicity due to their ability to cause DNA damage. Studies have shown that compounds with similar structures can induce single-strand breaks and interstrand cross-links in DNA, which are critical events in mutagenesis .

Case Studies

  • Comparative Study of Nitrosoureas : A study compared the biological activity of various chloroethylnitrosoureas. It was found that the therapeutic efficacy was closely related to their DNA cross-linking ability. The study highlighted that while some derivatives had low toxicity, they also exhibited reduced antitumor activity .
  • Genotoxicity Assessment : In vitro assessments using primary cultures of fetal hamster lung cells demonstrated that exposure to certain nitrosoureas resulted in a significant increase in DNA damage markers. For example, one study reported a 14-fold increase in single-strand breaks when exposed to specific nitrosourea derivatives compared to controls .

Data Summary Table

PropertyValue
Molecular FormulaC9H15Cl2N3O2
Molecular Weight268.14 g/mol
Antitumor ActivityYes
MutagenicityHigh
CarcinogenicityHigh
Mechanism of ActionDNA cross-linking

Q & A

Q. What are the optimal synthetic routes for preparing (E)-3-(2-chlorocyclohexyl)-1-(2-chloroethyl)-1-nitroso urea?

  • Methodological Answer : Synthesis typically involves:

Nitrosation : Reaction of a substituted urea precursor with nitrosating agents (e.g., NaNO₂ in acidic media) to introduce the nitroso group .

Chloroethylation : Alkylation using 2-chloroethyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) to attach the chloroethyl group .

Cyclohexyl Substitution : Introduction of the 2-chlorocyclohexyl moiety via nucleophilic substitution or coupling reactions .
Key Considerations :

  • Monitor reaction progress using TLC or HPLC to avoid over-nitrosation, which can lead to byproducts .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify protons and carbons adjacent to electronegative groups (e.g., chloroethyl: δ ~3.6–4.2 ppm; nitroso: δ ~8–10 ppm) .
  • IR Spectroscopy : Confirm nitroso (N=O stretch ~1500–1600 cm⁻¹) and urea (C=O ~1640–1680 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or NO groups) .

Q. What stability challenges are associated with nitroso-urea derivatives under experimental conditions?

  • Methodological Answer :
  • Thermal Degradation : Nitroso groups are thermally labile; store compounds at –20°C in amber vials to prevent decomposition .
  • Light Sensitivity : UV/Vis exposure can induce denitrosation; use light-protected glassware during reactions .
  • Hydrolytic Stability : Test stability in aqueous buffers (pH 2–12) via HPLC to determine optimal storage conditions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s electrophilic nitroso group be elucidated?

  • Methodological Answer :
  • Computational Studies : Use DFT (e.g., B3LYP/6-31G*) to model transition states during nitroso group interactions with nucleophiles (e.g., cysteine residues) .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
  • Trapping Experiments : Add scavengers (e.g., TEMPO) to detect radical intermediates in nitroso-mediated reactions .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities .
  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational changes affecting signal splitting .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen environments in complex spectra .

Q. How can experimental design optimize reaction yields while minimizing hazardous byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design (e.g., Box-Behnken) to assess variables like temperature, solvent polarity, and catalyst loading .
  • Green Chemistry Metrics : Calculate E-factors (waste/product ratio) to identify steps needing solvent substitution (e.g., switch DMF to Cyrene) .
  • In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to detect hazardous intermediates (e.g., nitrosamines) in real time .

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